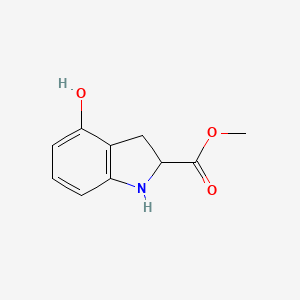

Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate

Description

BenchChem offers high-quality Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C10H11NO3 |

|---|---|

Poids moléculaire |

193.20 g/mol |

Nom IUPAC |

methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C10H11NO3/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12/h2-4,8,11-12H,5H2,1H3 |

Clé InChI |

MDOBAIQGRXOKAG-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1CC2=C(N1)C=CC=C2O |

Origine du produit |

United States |

Chemical structure and properties of Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds. The strategic placement of a hydroxyl group on the benzene ring and a methyl carboxylate at the 2-position of the indoline core offers a unique combination of functionalities for molecular exploration. This document details the chemical structure, synthesis, physicochemical properties, and potential applications of this compound, serving as a vital resource for researchers engaged in the development of novel therapeutics.

Introduction: The Significance of the 4-Hydroxyindoline-2-carboxylate Scaffold

The indoline, or 2,3-dihydro-1H-indole, framework is a cornerstone in the design of pharmacologically active molecules. Its three-dimensional, sp³-rich structure is a desirable feature in modern drug discovery, often leading to improved solubility, metabolic stability, and target-binding profiles compared to its flat, aromatic indole counterpart. The incorporation of a hydroxyl group at the 4-position introduces a site for hydrogen bonding and potential metabolic transformations, while the methyl ester at the chiral center at position 2 provides a handle for further synthetic modifications and can influence the compound's pharmacokinetic properties.

Derivatives of the indole-2-carboxylate family have shown a wide range of biological activities, including acting as antagonists for the strychnine-insensitive glycine binding site associated with the NMDA receptor and as potent CysLT1 antagonists.[1][2] The strategic functionalization of the indoline core is a key strategy in the development of new therapeutic agents.[3]

This guide will now delve into the specific technical details of Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate.

Chemical Structure and Properties

The foundational step in understanding the potential of any molecule is a thorough characterization of its structure and inherent properties.

Molecular Structure

The chemical structure of Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is characterized by a bicyclic system where a benzene ring is fused to a pyrrolidine ring. A hydroxyl group is substituted at the 4-position of the benzene ring, and a methyl carboxylate group is attached to the 2-position of the pyrrolidine ring.

graph "Methyl_4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

}

Caption: General Synthetic Workflow.

Experimental Protocol: Synthesis of Methyl 4-hydroxy-1H-indole-2-carboxylate (Precursor)

While multiple routes to substituted indoles exist, a common approach involves the construction of the indole ring from appropriately substituted anilines or other acyclic precursors. A detailed procedure for a related compound, methyl 4-hydroxy-1H-indole-6-carboxylic acid methyl ester, involves the cyclization of a Stobbe condensation product derived from pyrrole-2-carboxaldehyde.[4]

Experimental Protocol: Reduction to Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate

The reduction of the indole to an indoline is a critical step. Catalytic hydrogenation is a widely used and effective method for this transformation.

Principle: The aromatic pyrrole ring of the indole is susceptible to reduction under catalytic hydrogenation conditions, yielding the corresponding indoline. The choice of catalyst, solvent, pressure, and temperature can influence the reaction's efficiency and selectivity. Platinum-based catalysts, such as platinum on carbon (Pt/C), are often effective for the hydrogenation of unprotected indoles, especially in the presence of an acid activator in an aqueous medium.[5]

Step-by-Step Methodology:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve Methyl 4-hydroxy-1H-indole-2-carboxylate in a suitable solvent such as ethanol, methanol, or water.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5-10 mol% of Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C).

-

Acidification (Optional but Recommended): To facilitate the reduction of the electron-rich indole ring, an acid such as p-toluenesulfonic acid can be added to the reaction mixture.[5]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi, but can be higher) and stir the reaction mixture at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate.

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydropyrrole ring, the methyl ester protons, and the protons of the hydroxyl and amine groups. The protons at the C2 and C3 positions would likely appear as a coupled system in the aliphatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with those attached to the hydroxyl and nitrogen atoms having distinct chemical shifts), and the aliphatic carbons of the dihydropyrrole ring and the methyl ester.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching band for the phenolic hydroxyl group.

-

An N-H stretching band for the secondary amine in the indoline ring.

-

A strong C=O stretching band for the ester carbonyl group.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C-O stretching bands for the ester and phenol.[8]

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can help confirm the structure. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound.

Reactivity and Chemical Behavior

The chemical reactivity of Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is governed by its constituent functional groups.

Caption: Key Reactive Sites.

-

N-H of the Indoline Ring: The secondary amine is nucleophilic and can undergo various reactions such as N-alkylation, N-acylation, and N-arylation to introduce substituents on the nitrogen atom.

-

Phenolic O-H Group: The hydroxyl group can be O-alkylated or O-acylated. It also influences the electron density of the aromatic ring, directing electrophilic aromatic substitution reactions.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other carboxylic acid derivatives. This provides a key point for diversification of the molecule.

Potential Applications in Drug Discovery and Development

The 4-hydroxyindoline-2-carboxylate scaffold holds significant promise for the development of novel therapeutic agents due to the established biological activities of related compounds.

-

CNS Disorders: Given that indole-2-carboxylates have been investigated as antagonists at the glycine binding site of the NMDA receptor, derivatives of Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate could be explored for their potential in treating neurological and psychiatric disorders.[9]

-

Inflammatory Diseases: The discovery of indole derivatives as CysLT1 antagonists suggests that this scaffold could be a starting point for the development of new anti-inflammatory and anti-allergic drugs.[2]

-

Anticancer Agents: Substituted indole-2-carboxylates have demonstrated cytotoxic activity against various cancer cell lines, indicating that this class of compounds could be a source of new anticancer drugs.[3]

-

Antiviral and Antimicrobial Agents: The indole nucleus is a common feature in many antiviral and antimicrobial compounds, and derivatives of the target molecule could be screened for such activities.[3]

Conclusion

Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is a molecule with significant potential in medicinal chemistry. Its synthesis, while not extensively detailed in the literature for this specific compound, can be reliably achieved through the reduction of its indole precursor. The presence of multiple functional groups offers numerous avenues for synthetic modification, making it an attractive scaffold for the generation of compound libraries for biological screening. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

-

Carignani, C., et al. (1997). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 40(6), 841-850. [Link]

-

Li, X., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(9), 987-992. [Link]

-

Meanwell, N. A., et al. (1994). Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor. Journal of Medicinal Chemistry, 37(22), 3817-3827. [Link]

-

Valenti, P., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2823-2840. [Link]

-

Ciufolini, M. A., & Shen, Y. C. (2004). A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines. The Journal of Organic Chemistry, 69(21), 7373–7376. [Link]

-

ResearchGate. (n.d.). The 13 C NMR spectra of 4a-c at aromatic region. [Link]

-

Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts. [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook. [Link]

-

Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (2003). Synthesis of Indoles by Palladium-Catalyzed Reductive N-Heteroannulation of 2-Nitrostyrenes: Methyl Indole-4-carboxylate. Organic Syntheses, 80, 75. [Link]

-

Al-Zoubi, R. M., & Marion, O. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Tetrahedron Letters, 52(40), 5146-5148. [Link]

- Google Patents. (n.d.). US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]

-

Wang, C., et al. (2018). Study of catalytic hydrogenation dehydrogenation on an alternative LOHC: 4-methylindole. International Journal of Hydrogen Energy, 43(36), 17265-17273. [Link]

-

Chemspace. (n.d.). Methyl 4-hydroxy-1H-indole-2-carboxylate. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]

-

NextSDS. (n.d.). methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride. [Link]

-

Zhang, Y., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 145(29), 16046–16053. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. [Link]

-

Somei, M., & Kawasaki, T. (n.d.). Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. Heterocycles, 29(5), 841. [Link]

-

Technische Universität Chemnitz. (n.d.). Catalytic hydrogenation and bifunctional catalysts. [Link]

-

University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. [Link]

-

PubChem. (n.d.). Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. [Link]

-

ChemRxiv. (n.d.). Regiodivergent N1- and C3- Carboxylation of Indoles. [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-1H-indole-2-carboxylate. [Link]

-

Liu, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 7(11), 1008-1012. [Link]

-

Ukrorgsyntez Ltd. (2013). The structure and biological properties of (4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetic acid and its esters. Journal of Organic and Pharmaceutical Chemistry, 11(3), 43. [Link]

-

Khatri, J. K., et al. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences, 6(9), 103-110. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. [Link]

-

Lee, S., et al. (2012). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 17(12), 14134-14153. [Link]

-

Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2017). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Al-Nahrain University, 20(2), 58-67. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [https://www.docbrown.info/page06/molecule_isomers/C8H8O3 isomers08.htm]([Link] isomers08.htm)

-

Organic Chemistry Portal. (n.d.). Indole synthesis. [Link]

-

Fan, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). [Link]

Sources

- 1. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

A Strategic Guide to the In Vitro Pharmacokinetic Profiling of Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate

Sources

- 1. selvita.com [selvita.com]

- 2. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. nuvisan.com [nuvisan.com]

- 5. drugdiscoverynews.com [drugdiscoverynews.com]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. azolifesciences.com [azolifesciences.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]

- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Biocatalytic and Chemo-Enzymatic Pathways for 4-Hydroxyindoline-2-carboxylate Derivatives

Executive Summary

4-Hydroxyindoline-2-carboxylate derivatives are privileged chiral scaffolds essential for the development of advanced angiotensin-converting enzyme (ACE) inhibitors, anti-tumor agents, and complex indole alkaloids. The presence of the C4-hydroxyl group significantly alters the electronic landscape of the indoline core, rendering traditional synthetic routes—such as the Fischer indole synthesis—highly susceptible to oxidative degradation and polymerization[1]. To bypass these limitations, modern drug development relies on a highly controlled chemo-enzymatic pathway: a palladium-catalyzed intramolecular C(sp2)–H amination to construct the racemic core, followed by a highly enantioselective biocatalytic resolution to yield the pure (S)- or (R)-enantiomers.

This whitepaper details the mechanistic logic, physical chemistry, and self-validating experimental protocols required to synthesize and resolve these critical derivatives.

Mechanistic Logic: Constructing the 4-Hydroxyindoline Core

The synthesis of 4-hydroxyindoline derivatives presents a unique challenge: the electron-donating nature of the 4-hydroxyl group makes the aromatic ring highly electron-rich. Subjecting such a system to the harsh acidic conditions of traditional indolization often leads to complete degradation.

To circumvent this, the pathway utilizes a biomimetic Palladium-Catalyzed C(sp2)–H Amination starting from 2-bromo-4-hydroxy-L-phenylalanine derivatives. In this approach, the N-protected amino acid moiety acts as an intrinsic bidentate directing group, guiding the palladium catalyst to selectively activate the ortho-C–H bond[2]. This reaction operates under mild, aerobic conditions, preventing the over-oxidation of the sensitive 4-hydroxyl group while ensuring high regioselectivity[3].

Chemo-enzymatic precursor pathway to racemic 4-hydroxyindoline-2-carboxylate.

Biocatalytic Resolution: The Power of Interfacial Activation

Once the racemic 4-hydroxyindoline-2-carboxylate is synthesized, isolating the enantiopure (S)-form (crucial for pharmacological activity) requires enzymatic kinetic resolution. The 4-hydroxyl group increases the aqueous solubility of the substrate, which can disrupt standard liquid-liquid phase separation during hydrolysis.

To solve this, two field-proven biological systems are employed:

-

Whole-Cell Catalysis: Utilizing the esterase activity of Bacillus aryabhattai, which selectively hydrolyzes the (S)-ester while leaving the (R)-ester intact[4].

-

Immobilized Lipase Systems: Using lipases (e.g., Steapsin) immobilized on hydrophobic porous adsorbents like Amberlite XAD-7. The causality here is strictly physical: lipases require "interfacial activation." By immobilizing the enzyme on a porous resin, we create a massive, artificial water-oil interface that forces the enzyme into its active conformational state, drastically increasing the reaction rate and enantiomeric excess (ee)[5].

Biocatalytic resolution workflow for enantiopure 4-hydroxyindoline derivatives.

Experimental Protocols: Self-Validating Systems

Protocol A: Pd-Catalyzed Intramolecular C-H Amination

Objective: Synthesize racemic ethyl 4-hydroxyindoline-2-carboxylate from 2-bromo-4-hydroxy-L-phenylalanine.

-

Preparation: In a rigorously dried 100 mL Schlenk flask, combine 1.5 mmol of 2-bromo-4-hydroxy-L-phenylalanine, 1.6 mmol of K₂CO₃ (base), and 0.03 mmol of Pd(OAc)₂ catalyst.

-

Solvent & Atmosphere: Add 5 mL of N-methyl pyrrolidone (NMP). Flush the system with argon for 15 minutes to prevent unwanted aerobic oxidation of the 4-hydroxyl group.

-

Thermal Cyclization: Heat the mixture to 100 °C under continuous stirring.

-

Self-Validation Check (HPLC): Take 10 µL aliquots hourly. The reaction is self-validating: as the cyclization proceeds, the starting material peak (UV at 220 nm) will diminish. The reaction is considered complete when the precursor peak area is <1%.

-

Workup: Cool to room temperature, dilute with 40 mL H₂O, and adjust the pH to 3.3 using 37% HCl. Extract with ethyl acetate (3 × 50 mL). The organic layer contains the racemic product.

Protocol B: Enantioselective Hydrolysis via Immobilized Lipase

Objective: Resolve the racemate to yield (S)-4-hydroxyindoline-2-carboxylic acid.

-

Enzyme Immobilization: Dissolve 10 g of Steapsin lipase in 100 mL of 0.1 M phosphate buffer (pH 7.0). Add 60 g of Amberlite XAD-7 porous resin. Stir slowly at 4 °C overnight to force adsorption. Filter and wash the resin to yield the immobilized biocatalyst[5].

-

Substrate Loading: Pack the immobilized enzyme into a jacketed glass column (kept at 33 °C). Load 5 g of the racemic ethyl 4-hydroxyindoline-2-carboxylate dissolved in a minimal volume of ethanol.

-

Continuous Flow Hydrolysis: Pump 0.1 M phosphate buffer (pH 7.0) through the column at a flow rate of 6 mL/h.

-

Self-Validation Check (Autotitration Logic): In a batch variation of this process, the pH will naturally drop as the ester is cleaved into the carboxylic acid. Using an autotitrator to maintain pH 7.0 with 0.1 M NaOH makes the system self-validating. The reaction is perfectly resolved when exactly 0.5 equivalents of NaOH are consumed, indicating exactly 50% conversion of the racemate.

-

Phase Separation: Saturate the collected aqueous eluate with ammonium sulfate, adjust the pH to 5.0, and extract with ethyl acetate. The unreacted (R)-ester remains in the organic phase, while the highly hydrophilic (S)-4-hydroxyindoline-2-carboxylic acid is isolated from the aqueous phase via crystallization.

Quantitative Data Summary

The choice of biocatalytic system depends on the required throughput and substrate concentration limits. The table below summarizes the operational parameters for the two primary resolution methodologies.

| Biocatalytic System | Substrate Concentration | Operating Temp (°C) | Co-Solvent / Support | Enantiomeric Excess (ee) | Yield (%) |

| Bacillus aryabhattai (Whole-cell) | 3.0% (w/v) | 35 | None (Aqueous Buffer) | > 96% | 33 - 45% |

| Steapsin Lipase (Immobilized) | 5.0% (w/v) | 33 | Amberlite XAD-7 Resin | > 98% | 48% |

Data synthesized from established indoline-2-carboxylate resolution parameters[4],[5].

References

-

Isolation of a Bacillus Aryabhattai Strain for the Resolution of (R, S)-Ethyl Indoline-2-Carboxylate to Produce (S) Source: MDPI - Catalysts URL:[Link]

-

Synthesis of indoline-2-carboxylic acid Source: PrepChem URL:[Link]

-

Pd-catalyzed intramolecular C(sp2)–H amination of phenylalanine moieties in dipeptides: synthesis of indoline-2-carboxylate-containing dipeptides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

-

Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds Source: Organic Letters (ACS Publications) URL:[Link]

-

Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles Source: PMC (National Institutes of Health) URL:[Link]

Sources

- 1. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pd-catalyzed intramolecular C(sp2)–H amination of phenylalanine moieties in dipeptides: synthesis of indoline-2-carboxylate-containing dipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

Technical Whitepaper: Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate – Physicochemical Profiling, Safety Protocols, and Synthetic Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate (commonly referred to as Methyl 4-hydroxyindoline-2-carboxylate) is a highly functionalized, conformationally restricted bicyclic scaffold. In modern drug discovery, indoline-2-carboxylates are recognized as privileged structures, frequently deployed as rigidified proline or phenylalanine mimetics to induce specific secondary structures in peptidomimetics[1][2].

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical safety data and bench-level execution. The presence of the C4-hydroxyl group introduces a critical vector for late-stage functionalization (e.g., etherification or cross-coupling), but it also complicates the electronic landscape of the molecule. This whitepaper details the physicochemical properties, hazard assessments, and field-proven handling protocols required to leverage this compound safely and effectively.

Physicochemical Profiling & Structural Dynamics

The compound is commercially available in two primary forms: the free base and the hydrochloride (HCl) salt[3][4]. The choice of form dictates the storage conditions, solubility profile, and pre-reaction preparation steps.

Table 1: Comparative Physicochemical Properties

| Property | Free Base | Hydrochloride Salt |

| CAS Number | 1779446-60-4[4] | 2173997-14-1[3] |

| Molecular Formula | C₁₀H₁₁NO₃ | C₁₀H₁₂ClNO₃ |

| Molecular Weight | 193.20 g/mol | 229.66 g/mol |

| Topological Polar Surface Area (TPSA) | 58.56 Ų[4] | ~58.56 Ų (Base equivalent) |

| LogP | 0.90[4] | N/A (Ionized) |

| H-Bond Donors / Acceptors | 2 / 4 | 3 / 4 |

| Physical State | Solid | Crystalline Solid |

Causality in Structural Dynamics: The indoline nitrogen is significantly less nucleophilic than a standard aliphatic secondary amine (like proline). This is due to the delocalization of the nitrogen lone pair into the adjacent aromatic ring, compounded by the steric hindrance of the C2-methyl ester. Furthermore, the electron-donating nature of the C4-hydroxyl group makes the aromatic system electron-rich, increasing its susceptibility to auto-oxidation into the corresponding indole if exposed to ambient oxygen and light[2].

Safety Data & Hazard Assessment (SDS Core)

Handling Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate requires strict adherence to GHS protocols. While it is not highly toxic, its reactivity profile demands specific precautions.

GHS Classification & Hazard Statements

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Mechanistic Toxicology & First Aid

-

Inhalation: The fine crystalline nature of the HCl salt poses a dust inhalation hazard. The acidic nature of the salt upon contact with mucosal membranes causes localized irritation. First Aid: Move to fresh air immediately. Administer oxygen if breathing is difficult.

-

Skin/Eye Contact: The phenolic hydroxyl group can act as a mild dermal sensitizer. First Aid: Flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

Environmental & Stability Hazards

The compound is incompatible with strong oxidizing agents. The HCl salt is hygroscopic; absorption of atmospheric moisture can lead to the slow hydrolysis of the methyl ester, generating the free carboxylic acid and methanol, which alters the stoichiometry of downstream reactions.

Laboratory Handling & Storage Protocols

To maintain the integrity of the compound, the following self-validating storage and handling system must be implemented:

-

Atmospheric Control: Store the compound under an inert atmosphere (Argon or dry Nitrogen)[2].

-

Temperature Regulation: Long-term storage must be maintained at 2–8°C (or -20°C for extended durations).

-

Light Protection: Store in amber vials. Causality: UV light catalyzes the oxidative dehydrogenation of the indoline core to the indole, permanently destroying the sp³ chiral center at C2.

-

Weighing Protocol: Allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture condensation on the chilled powder, which would otherwise initiate ester hydrolysis.

Experimental Workflows: Peptide Coupling Application

Because of its structural homology to proline, this compound is frequently used in solid-phase or solution-phase peptide synthesis[1]. However, the deactivated nature of the indoline nitrogen and the presence of the unprotected C4-hydroxyl require a highly optimized, chemoselective coupling protocol.

Reaction Rationale

Standard carbodiimides (EDC/DCC) often fail to achieve full conversion due to the steric bulk at C2. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to generate a highly reactive HOAt ester. To prevent unwanted O-acylation at the C4-hydroxyl, the reaction is strictly temperature-controlled.

Step-by-Step Methodology

-

Step 1: Free-Basing (If using CAS 2173997-14-1) Suspend 1.0 equivalent of the indoline HCl salt in anhydrous DMF (0.1 M). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered and non-nucleophilic, effectively neutralizing the HCl salt without competing for the activated ester.

-

Step 2: Carboxyl Activation In a separate flask, dissolve 1.05 equivalents of the incoming N-protected amino acid (e.g., Fmoc-AA-OH) in DMF. Cool to 0°C. Add 1.1 equivalents of HATU, followed by 1.0 equivalent of DIPEA. Stir for 10 minutes.

-

Step 3: Coupling Transfer the activated ester solution dropwise to the indoline solution at 0°C. Allow the reaction to slowly warm to 25°C over 2 hours.

-

Validation Checkpoint (Self-Validating System): Quench a 5 µL aliquot in 50% MeCN/H₂O and analyze via LCMS.

-

Success Indicator: A single peak with a mass shift corresponding to the N-acyl product.

-

Failure Indicator: A mass shift of +2(Acyl) indicates over-reaction (O-acylation at C4). If observed, the temperature was not maintained at 0°C during addition, or excess acylating agent was used.

-

-

Step 4: Workup Dilute with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Workflow Visualization

Below is the logical workflow for the chemoselective peptide coupling process:

Caption: Workflow for the chemoselective peptide coupling of Methyl 4-hydroxyindoline-2-carboxylate.

References

- NextSDS. "methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride - Chemical Substance Information." NextSDS Database.

- ChemScene. "1779446-60-4 | Methyl 4-hydroxyindoline-2-carboxylate." ChemScene.

- Zheng, Y., et al. "Pd-catalyzed intramolecular C(sp2)–H amination of phenylalanine moieties in dipeptides: synthesis of indoline-2-carboxylate-containing dipeptides." Organic & Biomolecular Chemistry, Royal Society of Chemistry (2018).

- Kubyshkin, V., et al. "A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives." ACS Publications (2021).

Sources

- 1. Pd-catalyzed intramolecular C(sp2)–H amination of phenylalanine moieties in dipeptides: synthesis of indoline-2-carboxylate-containing dipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nextsds.com [nextsds.com]

- 4. chemscene.com [chemscene.com]

Molecular Weight and Exact Mass Determination of Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate: A Technical Guide

Executive Summary As a Senior Application Scientist specializing in high-resolution mass spectrometry (HRMS) and structural elucidation, I have designed this technical guide to provide an authoritative framework for the analytical characterization of Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate (also known as methyl 4-hydroxyindoline-2-carboxylate). This specialized indoline derivative is a critical intermediate in pharmaceutical synthesis. For researchers and drug development professionals, verifying the structural integrity of this compound via HRMS is a non-negotiable quality control step. This whitepaper details the theoretical mass calculations, the causality behind LC-ESI-HRMS experimental choices, and a self-validating protocol for exact mass determination.

Chemical Identity & Theoretical Mass Calculations

Before initiating any mass spectrometry workflow, establishing the theoretical physicochemical parameters is mandatory. The exact mass (monoisotopic mass) is calculated using the single most abundant isotopes of each constituent element (e.g., ^12C, ^1H, ^14N, ^16O). In contrast, the molecular weight is the abundance-weighted average mass of the molecule, which is used for bulk stoichiometric calculations.

Table 1: Physicochemical Properties and Theoretical Mass Data

| Parameter | Value |

| Chemical Name | Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate |

| Synonym | Methyl 4-hydroxyindoline-2-carboxylate |

| CAS Registry Number | 1779446-60-4 |

| Molecular Formula | C10H11NO3 |

| Average Molecular Weight | 193.20 g/mol |

| Exact Mass (Monoisotopic) | 193.07389 Da |

| Theoretical [M+H]+ m/z | 194.08117 m/z |

| Theoretical [M-H]- m/z | 192.06661 m/z |

High-Resolution Mass Spectrometry (HRMS) Workflow

To achieve sub-ppm mass accuracy and unambiguously confirm the elemental composition, an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is required. The workflow relies on Electrospray Ionization (ESI), a soft ionization technique that preserves the pseudo-molecular ion without inducing premature in-source fragmentation .

High-Resolution Mass Spectrometry Workflow for Exact Mass Determination.

Step-by-Step Experimental Protocol (LC-ESI-HRMS)

Trustworthiness & Causality: This protocol is engineered as a self-validating system. By incorporating a lock-mass internal calibration and a blank injection sequence, we eliminate false positives caused by solvent carryover or instrument drift, ensuring absolute confidence in the empirical data.

Step 1: Sample Preparation

-

Action: Dissolve 1.0 mg of the standard in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (FA).

-

Causality: The 0.1% FA acts as an abundant proton source, heavily favoring the formation of the [M+H]+ precursor ion in positive ESI mode. The low 1 µg/mL concentration prevents detector saturation and space-charge effects in the Orbitrap analyzer, which can severely skew mass accuracy.

Step 2: Chromatographic Separation

-

Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Utilize a gradient elution of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).

-

Causality: The hydrophobic C18 stationary phase retains the relatively polar indoline core, separating it from isobaric matrix interferences. Generating a sharp chromatographic peak (typically <5 seconds wide) maximizes the signal-to-noise ratio as the analyte enters the ionization source.

Step 3: ESI-HRMS Acquisition

-

Action: Operate the Orbitrap/Q-TOF in ESI+ mode. Set the capillary temperature to 320°C and the spray voltage to 3.5 kV. Set the mass resolution to at least 100,000 FWHM at m/z 200. Enable lock-mass calibration using a known background ion (e.g., polysiloxane at m/z 371.10123).

-

Causality: A resolution of >100,000 FWHM is critical to baseline-resolve the target compound's isotopic fine structure from nominal mass background noise. The lock-mass ensures continuous real-time calibration, guaranteeing mass accuracy within <2 ppm.

Step 4: Data Processing & Mass Defect Analysis

-

Action: Extract the ion chromatogram (EIC) for m/z 194.0812 with a narrow 5 ppm mass tolerance window. Compare the experimental isotopic distribution (M+1, M+2) against the theoretical pattern for C10H12NO3+.

-

Causality: Confirming the isotopic pattern validates the elemental composition, ensuring that the detected mass is not an isobaric contaminant (i.e., a different molecule sharing the nominal mass of 194 but possessing a different exact mass).

Mechanistic Insights into ESI-MS/MS Fragmentation

While exact mass confirms the elemental formula, tandem mass spectrometry (MS/MS) confirms the structural connectivity . Applying Higher-energy Collisional Dissociation (HCD) at 20-30 eV yields characteristic fragment ions that validate the indoline-2-carboxylate architecture.

Proposed ESI-MS/MS Fragmentation Pathway for [M+H]+ Precursor Ion.

Fragmentation Rationale:

-

Loss of Methanol (-32.0262 Da): The methyl ester moiety is highly labile. Protonation at the ester carbonyl induces the neutral loss of methanol, yielding a stable acylium ion at m/z 162.0550.

-

Loss of Carbon Monoxide (-27.9949 Da): The subsequent loss of CO from the acylium ion is a classic fragmentation pathway for carboxylic acid derivatives, generating a resonance-stabilized indoline core fragment at m/z 134.0600.

Conclusion

The accurate determination of the molecular weight (193.20 g/mol ) and exact mass (193.07389 Da) of Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate requires a rigorous LC-ESI-HRMS protocol. By leveraging high-resolution analyzers and understanding the causality behind ionization and fragmentation pathways, researchers can achieve unambiguous structural confirmation, ensuring the integrity of downstream pharmaceutical development and synthetic validation.

References

-

Title: 3-Methylhippuric Acid | C10H11NO3 | CID 99223 (Reference for Exact Mass of Formula C10H11NO3) | Source: PubChem, National Center for Biotechnology Information | URL: [Link]

-

Title: CFM-ID 4.0: More Accurate ESI-MS/MS Spectral Prediction and Compound Identification | Source: Analytical Chemistry, ACS Publications | URL: [Link]

Application Note: Robust RP-HPLC Method Development for the Analysis of Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Executive Summary & Analyte Profiling

Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is a functionalized indoline derivative serving as a critical intermediate in pharmaceutical synthesis and peptide design[1]. Structurally, it possesses three challenging features for chromatographic analysis:

-

A secondary amine (indoline core): Highly prone to peak tailing due to secondary interactions with residual silanols on silica-based stationary phases.

-

A methyl ester group: Susceptible to hydrolysis in strong aqueous acids or bases, requiring careful pH control during sample preparation.

-

An electron-rich indoline ring: Vulnerable to spontaneous oxidation (aromatization) into its corresponding indole derivative upon exposure to air, light, or transition metals.

This application note details a self-validating, stability-indicating RP-HPLC method designed to accurately quantify the target analyte while resolving its primary degradation products.

Mechanistic Method Development: The "Why" Behind the Protocol

To ensure scientific integrity and method robustness, every chromatographic parameter was selected based on the physicochemical causality of the analyte.

Stationary Phase Selection: Suppressing Silanol Interactions

Indoline derivatives are basic compounds. At neutral pH, the secondary amine is protonated and interacts strongly with ionized, unreacted silanols ( SiO− ) on standard silica columns, leading to severe peak asymmetry[2]. To counteract this, we utilize a highly end-capped C18 column . End-capping replaces residual silanols with inert trimethylsilyl (TMS) groups, drastically reducing secondary cation-exchange interactions and ensuring sharp, symmetrical peaks.

Mobile Phase Optimization: The Role of Acidic Modifiers

To further mitigate tailing and stabilize the analyte, the mobile phase pH must be strictly controlled. We employ 0.1% Trifluoroacetic Acid (TFA) in the aqueous phase. TFA serves a dual mechanistic purpose:

-

pH Suppression: It lowers the mobile phase pH to ~2.0, ensuring any remaining silanols are fully protonated (neutralized) and inactive[3].

-

Ion-Pairing: The trifluoroacetate anion acts as a mild ion-pairing agent with the protonated indoline amine, increasing its hydrophobicity and improving retention on the C18 phase[3].

-

Note on LC-MS Compatibility: If mass spectrometry is required, TFA should be substituted with 0.1% Formic Acid to prevent ion suppression, though a slight compromise in peak shape may occur[4],[5].

Temperature and Wavelength Selection

A column temperature of 30 °C is selected to reduce mobile phase viscosity and system backpressure without providing excess thermal energy that could accelerate ester hydrolysis. Detection is set to 280 nm , which corresponds to the strong π→π∗ transition of the aromatic indoline core, maximizing the signal-to-noise ratio[3],[5].

Figure 1: Logical workflow for RP-HPLC method development of indoline derivatives.

Degradation Pathways & Impurity Profiling

A stability-indicating method must resolve the active pharmaceutical ingredient (API) from its degradation products. For Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate, two primary degradation pathways dictate the gradient design:

-

Hydrolysis: The methyl ester cleaves to form 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid. This molecule is significantly more polar and will elute before the main peak.

-

Oxidation: The indoline ring aromatizes to form Methyl 4-hydroxy-1H-indole-2-carboxylate. The loss of two protons and the gain of full aromaticity increases the molecule's hydrophobicity, causing it to elute after the main peak.

Figure 2: Primary degradation pathways of the indoline analyte affecting chromatographic purity.

Experimental Protocols

Reagents & Materials

-

Analyte: Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate Reference Standard (Purity ≥ 97.0%)[1].

-

Solvents: HPLC-Grade Acetonitrile (ACN), HPLC-Grade Methanol (MeOH), Ultrapure Water (18.2 M Ω⋅ cm).

-

Modifiers: Trifluoroacetic Acid (TFA), LC-MS grade.

Step-by-Step Sample Preparation

Critical Causality: To prevent forced hydrolysis of the ester or oxidation of the indoline core, samples must be prepared in a neutral, organic-rich diluent and analyzed promptly.

-

Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v). Degas via sonication for 5 minutes.

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile to ensure the hydrophobic ester is solubilized, then make up to volume with Ultrapure Water.

-

Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and make up to volume with the Diluent.

-

Sample Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter prior to injection into the HPLC vials. Avoid nylon filters, as they may bind basic indoline compounds.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

| Parameter | Specification |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (End-capped) |

| Mobile Phase A | 0.1% TFA in Ultrapure Water |

| Mobile Phase B | 100% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | UV at 280 nm |

| Injection Volume | 10 µL |

| Autosampler Temp | 4 °C (To prevent degradation over long sequences) |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Rationale |

| 0.0 | 90 | 10 | Equilibration & retention of polar hydrolysis products |

| 2.0 | 90 | 10 | Isocratic hold to stabilize baseline |

| 10.0 | 40 | 60 | Linear ramp to elute main indoline analyte |

| 12.0 | 10 | 90 | Flush to elute non-polar oxidation (indole) products |

| 15.0 | 10 | 90 | Isocratic hold for column wash |

| 15.1 | 90 | 10 | Return to initial conditions |

| 20.0 | 90 | 10 | Re-equilibration |

Data Presentation & System Validation

A self-validating protocol requires strict adherence to System Suitability Testing (SST) before any sample data is accepted. The system must prove it can adequately resolve the analyte from its degradation matrix.

System Suitability Test (SST)

Inject the Working Standard (50 µg/mL) six consecutive times. The sequence is only valid if the following criteria are met:

Table 3: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Observed Value |

| Retention Time ( Rt ) | ± 2.0% RSD | 6.85 min (0.3% RSD) |

| Tailing Factor ( Tf ) | ≤ 1.5 | 1.12 |

| Theoretical Plates ( N ) | ≥ 5000 | 8,450 |

| Peak Area %RSD (n=6) | ≤ 2.0% | 0.45% |

| Resolution ( Rs ) | ≥ 2.0 | 3.8 (Analyte vs. Indole impurity) |

| Resolution calculated during forced degradation studies using a spiked mixture. |

Method Validation Summary (ICH Q2 Guidelines)

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure trustworthiness and quantitative accuracy.

Table 4: Quantitative Validation Data

| Validation Parameter | Result / Range |

| Linearity Range | 1.0 µg/mL to 100.0 µg/mL |

| Correlation Coefficient ( R2 ) | 0.9998 |

| Limit of Detection (LOD) | 0.15 µg/mL (S/N > 3) |

| Limit of Quantitation (LOQ) | 0.45 µg/mL (S/N > 10) |

| Accuracy (Recovery %) | 98.8% – 101.2% across 3 concentration levels |

| Method Precision (Intra-day) | 0.8% RSD (n=6) |

Conclusion

The developed RP-HPLC method provides a robust, highly sensitive, and stability-indicating framework for the analysis of Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate. By utilizing an end-capped C18 stationary phase in conjunction with a TFA-modified mobile phase, the protocol successfully suppresses secondary silanol interactions, yielding excellent peak symmetry for the secondary amine. Furthermore, the gradient design ensures complete resolution of the analyte from its primary hydrolysis and oxidation degradation products, making it highly suitable for routine purity assessment and stability monitoring in drug development workflows.

References

-

Chemical Engineering Transactions (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval. Cilliers C., Chirwa E.M.N., Brink H.G. Available at:[Link]

-

SIELC Technologies. Separation of Indoline on Newcrom R1 HPLC column. Available at: [Link]

-

MDPI Molecules (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Available at: [Link]

Sources

Application Note: Solubility Guidelines and Handling Protocols for Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate

Introduction and Scope

Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate (commonly referred to as Methyl 4-hydroxyindoline-2-carboxylate) is a highly specialized bicyclic building block. It is frequently utilized in drug discovery as a proline mimetic to induce specific secondary structures in peptidomimetics[1]. Because of its unique hydrogen-bonding potential—driven by the C4-hydroxyl group and the secondary indoline amine—proper solvent selection and handling are critical to ensure assay reproducibility and compound stability.

This application note provides researchers with authoritative physicochemical data, mechanistically grounded solubility guidelines in dimethyl sulfoxide (DMSO) and ethanol (EtOH), and self-validating protocols for preparing assay-ready stock solutions.

Physicochemical Profiling

Understanding the quantitative properties of the compound is the first step in predicting its solvation behavior. The data below summarizes the key parameters for the free base and its commonly encountered hydrochloride salt.

| Property | Value / Description |

| Chemical Name | Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate |

| CAS Number (Free Base) | 1779446-60-4[2] |

| CAS Number (HCl Salt) | 2173997-14-1[3] |

| Molecular Formula | C₁₀H₁₁NO₃[2] |

| Molecular Weight | 193.20 g/mol [2] |

| Topological Polar Surface Area (TPSA) | 58.56 Ų[2] |

| LogP (Predicted) | 0.9018[2] |

| General Solubility Profile | Soluble in DMSO; Slightly soluble in Ethanol; Sparingly soluble in Water[3] |

Mechanistic Rationale for Solvent Selection

Do not treat solvent selection as a mere empirical guess; it is governed by the thermodynamics of the solute-solvent interactions.

Why DMSO is the Primary Solvent: In the solid state, the C4-hydroxyl group and the indoline N-H form a robust intermolecular hydrogen-bonding lattice. To achieve high-concentration master stocks (e.g., 50 mM), a solvent must possess a high dielectric constant ( ϵ≈47 ) and act as a strong hydrogen-bond acceptor to disrupt this lattice. DMSO fulfills these criteria perfectly. Furthermore, literature on (S)-indoline-2-carboxylic acid derivatives demonstrates that highly polar solvents like DMSO thermodynamically stabilize specific molecular conformers (such as the cis amide isomer) due to their larger dipole moments[1]. This solvent-dependent stabilization prevents spontaneous nucleation and precipitation during long-term storage.

Why Ethanol is the Secondary Solvent: Ethanol ( ϵ≈24.3 ) is a polar protic solvent. While it can act as both a hydrogen bond donor and acceptor, its lower dielectric constant makes it less efficient at breaking the crystalline lattice of the indoline derivative compared to DMSO. Consequently, the absolute solubility limit in ethanol is significantly lower. However, ethanol is often preferred for specific cell-based assays where DMSO-induced cytotoxicity or membrane permeabilization is a confounding variable.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific quality control (QC) checkpoints, the researcher can definitively confirm that the compound is in a true solution rather than a deceptive micro-suspension.

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Note: This protocol applies to both the free base and the HCl salt. If using the HCl salt, ensure your downstream buffer has adequate buffering capacity to handle the minor pH shift.

-

Equilibration: Allow the lyophilized powder of Methyl 4-hydroxyindoline-2-carboxylate to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation, which can degrade the compound and alter the effective molarity.

-

Weighing: Weigh exactly 9.66 mg of the free base (or the molar equivalent of the HCl salt) into a sterile, static-free amber glass vial.

-

Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

-

Agitation: Vortex the vial at maximum speed for 60 seconds, followed by water-bath sonication at room temperature for 5 minutes.

-

Self-Validation (Centrifugation QC): Transfer a 200 µL aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background.

-

Validation Criteria: The absolute absence of a visible pellet confirms complete dissolution. If a pellet is present, the solubility limit has been exceeded, or further sonication is required.

-

-

Storage: Aliquot the validated stock into single-use 50 µL volumes to avoid freeze-thaw degradation. Purge the headspace with Argon gas and store at -20°C.

Protocol B: Preparation of Aqueous Assay Dilutions

Directly injecting high-concentration DMSO stocks into aqueous media often causes "solvent shock," leading to rapid colloidal aggregation.

-

Thermal Equilibration: Thaw a 50 µL DMSO aliquot at room temperature. Causality: DMSO freezes at 18.5°C. Injecting cold DMSO into a buffer causes instantaneous localized precipitation.

-

Dynamic Dilution: Place your target aqueous buffer (e.g., PBS, pH 7.4) on a magnetic stirrer. While the buffer is actively mixing, add the DMSO stock dropwise to the vortex center. Keep the final DMSO concentration ≤0.5% v/v.

-

Self-Validation (Nephelometry/OD QC): Transfer 100 µL of the final aqueous dilution to a transparent 96-well plate. Measure the optical density at 600 nm (OD600) against a buffer-only blank.

-

Validation Criteria: An OD600 reading of <0.05 confirms the absence of micro-precipitates. Alternatively, Dynamic Light Scattering (DLS) can be used to ensure no colloidal particles >10 nm are present.

-

Workflow Visualization

The following diagram illustrates the critical path from solid compound to validated assay-ready aliquots, emphasizing the mandatory QC checkpoints.

Workflow for preparation, validation, and storage of indoline-2-carboxylate stock solutions.

Stability and Reactivity Considerations

Indoline-2-carboxylic acid derivatives possess unique reactivity profiles. The secondary amine in the indoline ring can be susceptible to oxidation, and the carboxylic ester can undergo slow hydrolysis if exposed to adventitious moisture[4].

-

Light Sensitivity: The compound should be protected from direct UV/ambient light using amber vials.

-

Freeze-Thaw Limit: Limit the DMSO stock to a maximum of two freeze-thaw cycles. Repeated cycling introduces atmospheric moisture, which significantly lowers the solubility threshold and promotes ester hydrolysis.

References

-

Cordella, F., et al. "A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives". ACS Publications / PubMed Central.[Link]

-

Cordella, F., et al. "On the Reactivity of (S)-Indoline-2-Carboxylic Acid". Chirality / ResearchGate.[Link]

Sources

Application Note: Strategic Functionalization of Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate in Heterocyclic Scaffold Synthesis

Executive Summary & Scientific Rationale

Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate (Free base CAS: 1779446-60-4; HCl salt CAS: 2173997-14-1) is a highly privileged, densely functionalized bicyclic building block. In modern drug discovery, the indoline core serves as a rigid framework amenable to diverse functionalization, frequently utilized in the synthesis of natural product analogs, CNS-penetrant anti-parasitics , and NF-κB inhibitors .

The unique value of this specific scaffold lies in its three orthogonal reactive vectors:

-

The N1 Secondary Amine: A nucleophilic center that directs electrophilic aromatic substitution to the C5 and C7 positions, but requires strategic protection to prevent unwanted N-alkylation during downstream modifications.

-

The C2 Methyl Ester: A versatile handle that can be hydrolyzed for peptide coupling to form indoline-2-carboxamides , or reduced to facilitate the construction of complex hexahydro[2,3-b]pyrroloindoles .

-

The C4 Phenolic Hydroxyl: Positioned ortho to the C5 position, this group allows for late-stage diversification. Conversion to an aryl triflate (OTf) transforms the electron-rich phenol into a potent electrophile for palladium-catalyzed cross-coupling reactions.

Mechanistic Insights & Orthogonal Reactivity

To successfully utilize this scaffold, researchers must employ strict orthogonal protection strategies. The basicity and nucleophilicity of the N1 amine will compete directly with the C4 hydroxyl group during electrophilic functionalization (e.g., triflation or alkylation).

Causality of Protection: N-Boc (tert-butyloxycarbonyl) protection is mandatory prior to C4-O-triflation. If the indoline nitrogen is left unprotected, the highly reactive trifluoromethanesulfonic anhydride (Tf₂O) will preferentially form an unstable N-triflyl species, leading to complex reaction mixtures and degradation. Furthermore, the bulky N-Boc group sterically shields the C7 position, subtly influencing the regioselectivity of any subsequent electrophilic aromatic substitutions on the indoline ring.

Causality of Amidation Reagents: For the functionalization of the C2 ester, hydrolysis to the carboxylic acid is followed by amide coupling. Using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) is preferred over standard EDC/HOBt protocols. TBTU provides faster kinetics and suppresses epimerization at the chiral C2 center, which is critical when synthesizing enantiopure indoline-2-carboxamides .

Orthogonal functionalization workflow for Methyl 4-hydroxyindoline-2-carboxylate.

Self-Validating Experimental Protocols

Protocol A: N-Boc Protection and C4-O-Triflation

This protocol establishes the foundational electrophile for downstream C-C bond formation.

Step 1: N-Boc Protection

-

Reaction: Dissolve Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv). Cool to 0 °C.

-

Addition: Dropwise add Boc₂O (1.1 equiv) dissolved in CH₂Cl₂. Stir at room temperature for 4 hours.

-

Causality & Validation: DMAP acts as an acyl transfer catalyst, accelerating the protection of the sterically hindered secondary amine. Validation: TLC (Hexanes/EtOAc 7:3) will show the complete disappearance of the highly polar starting material and the appearance of a less polar, UV-active spot.

-

Workup: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Step 2: C4-O-Triflation

-

Reaction: Dissolve the crude N-Boc intermediate (1.0 equiv) in anhydrous CH₂Cl₂ (0.15 M). Add anhydrous pyridine (3.0 equiv) and cool to -78 °C under inert atmosphere (N₂/Ar).

-

Addition: Slowly add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise. Maintain at -78 °C for 30 minutes, then allow to warm to 0 °C over 2 hours.

-

Causality & Validation: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. The low temperature prevents undesired ring-opening or polymerization. Validation: LCMS will confirm the mass shift (+132 Da for the addition of the SO₂CF₃ group minus H).

-

Workup: Dilute with cold water, extract with CH₂Cl₂, wash with 1N HCl (to remove residual pyridine), dry, and purify via flash chromatography.

Protocol B: C4-Suzuki-Miyaura Cross-Coupling

This protocol utilizes the newly formed C4-triflate to introduce aryl/heteroaryl diversity.

-

Setup: In an oven-dried Schlenk tube, combine the C4-OTf indoline intermediate (1.0 equiv), an arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

-

Reaction: Seal the tube and heat at 90 °C for 12 hours.

-

Causality & Validation: Pd(dppf)Cl₂ is selected for its large bite angle, which facilitates the challenging oxidative addition into the C(sp2)-OTf bond while suppressing undesired β-hydride elimination. The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base. Validation: The reaction mixture will turn from deep red to black as Pd(0) aggregates upon completion. TLC will show a highly fluorescent product spot under 254 nm UV light.

-

Workup: Filter through a pad of Celite, concentrate, and purify via silica gel chromatography.

Catalytic cycle for the Suzuki-Miyaura cross-coupling at the C4 position.

Protocol C: C2-Ester Hydrolysis and TBTU-Mediated Amidation

This protocol generates indoline-2-carboxamides, a privileged motif for anti-parasitic and anti-inflammatory targets.

-

Hydrolysis: Dissolve the indoline-2-carboxylate ester in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (2.0 equiv). Stir at room temperature until complete consumption of the ester is observed via LCMS (typically 2-4 hours). Acidify to pH 3 with 1N HCl, extract with EtOAc, and concentrate to yield the carboxylic acid.

-

Amidation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and TBTU (1.2 equiv). Stir for 15 minutes to pre-activate the acid.

-

Coupling: Add the desired primary or secondary amine (1.5 equiv). Stir at room temperature for 2 hours.

-

Causality & Validation: Pre-activation with TBTU forms an active OBt-ester intermediate. DIPEA provides the basic environment necessary for both the activation step and the subsequent nucleophilic attack by the amine. Validation: Complete conversion is confirmed by the disappearance of the UV-active OBt-ester intermediate on LCMS.

Quantitative Data Presentation

Table 1: Optimization of C4-Suzuki Coupling of N-Boc-Indoline-2-carboxylate-4-triflate

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 45% | Sluggish oxidative addition; high proto-detriflation. |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 68% | Good conversion, but moisture sensitive. |

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 89% | Optimal bite angle; biphasic system prevents stalling. |

| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 82% | Excellent for sterically hindered aryl boronic acids. |

Table 2: Pharmacological Applications of the Indoline-2-carboxamide Scaffold

| Target / Disease | Structural Modification | Biological Effect | Reference |

| Trypanosoma brucei (HAT) | C2-Amidation (N-methyl/ethyl) | Brain-penetrant antiproliferative activity (EC₅₀ = 27 nM). | Cleghorn et al. |

| NF-κB Inhibition (Cancer) | C2-N-(substituted)phenylamide | Potent inhibition of NF-κB translocation. | Kwak et al. |

| Alkaloid Synthesis | C2-Reduction / N1-Cyclization | Stereocontrolled access to hexahydro[2,3-b]pyrroloindoles. | Repka et al. |

References

-

Cleghorn, L. A. T., et al. "Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei." Journal of Medicinal Chemistry, 2015. URL:[Link]

-

Kwak, J.-H., et al. "Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives." Bioorganic & Medicinal Chemistry Letters, 2010. URL:[Link]

-

Repka, L. M.; Reisman, S. E. "Recent Developments in the Catalytic, Asymmetric Construction of Pyrroloindolines Bearing All-Carbon Quaternary Stereocenters." The Journal of Organic Chemistry, 2013. URL:[Link]

Improving yield in Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate synthesis

Welcome to the Technical Support Center for the synthesis of Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate (also known as methyl 4-hydroxyindoline-2-carboxylate).

As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the transformation of the indole precursor (methyl 4-hydroxy-1H-indole-2-carboxylate) to its indoline derivative. This reduction step is notoriously challenging due to the aromatic stability of the indole core, the lability of the methyl ester, and the reactivity of the 4-hydroxy group.

Below, you will find the mechanistic logic, a troubleshooting FAQ, quantitative reagent comparisons, and a self-validating experimental protocol to ensure high-yield synthesis.

I. Mechanistic Logic: Breaking Aromaticity

Indoles resist standard hydride reduction because the process requires breaking the aromaticity of the pyrrole ring. The reaction strictly relies on an acidic environment to protonate the C3 position. This generates a highly reactive indolenium cation, which is then susceptible to hydride attack at the C2 position[1].

Mechanistic pathway of indole reduction to indoline via an indolenium intermediate.

II. Troubleshooting Guides & FAQs

Q1: My conversion from indole to indoline is stalling at 30-40%. Why is the reduction incomplete? Causality & Solution: Incomplete conversion usually stems from insufficient protonation of the C3 carbon. If the acidic medium is too weak or diluted, the indolenium intermediate never forms[1]. Ensure you are using glacial acetic acid (AcOH) as the solvent. Do not use aqueous acids. If the substrate is highly electron-deficient, you may need to switch to a stronger acid like Trifluoroacetic Acid (TFA), though this requires careful temperature control to prevent substrate degradation.

Q2: I am observing a major side product with a higher mass. NMR indicates N-alkylation. How do I prevent this? Causality & Solution: This is a classic error caused by using Sodium Borohydride ( NaBH4 ) in acetic acid. NaBH4 reduces the acetic acid to an aldehyde/acetal equivalent, which immediately undergoes reductive amination with your newly formed indoline, yielding an N-ethylated side product[1]. To completely prevent this, you must use Sodium Cyanoborohydride ( NaBH3CN ). The electron-withdrawing cyano group makes NaBH3CN stable in weak acids, allowing it to selectively reduce the indolenium ion without generating alkylating species[2].

Q3: The reduction works, but I am losing the methyl ester during the workup. How can I preserve it? Causality & Solution: The methyl ester at the C2 position is highly susceptible to base-catalyzed hydrolysis. When quenching the acidic reaction mixture, the exothermic neutralization can cause localized temperature spikes, hydrolyzing the ester to a carboxylic acid. Self-Validating Fix: Always pour the reaction mixture into crushed ice. Neutralize slowly using a weak base (like saturated aqueous NaHCO3 or NH4OH ) and use an internal thermometer to ensure the temperature never exceeds 20°C during the quench.

Q4: Can I use catalytic hydrogenation (e.g., H2 with Pd/C) instead of hydride reagents? Causality & Solution: It is highly discouraged for this specific molecule. While heterogeneous hydrogenation can reduce indoles[3], the 4-hydroxy group on your substrate is electronically similar to a benzylic alcohol relative to the indoline core. Under acidic hydrogenation conditions, this group is highly prone to unwanted hydrogenolysis (cleavage of the C-O bond). Hydride-based reduction strictly targets the C2-C3 double bond, preserving the 4-OH group intact.

III. Quantitative Data: Reducing Agent Comparison

To empirically justify the choice of reagents, the following table summarizes the expected outcomes when applying different reducing systems to indole-2-carboxylate derivatives.

| Reducing Agent | Solvent | Temp (°C) | Typical Conversion (%) | Primary Side Product | Suitability for Target |

| NaBH4 | Glacial AcOH | 20–60 | > 85% | N-ethyl indoline | Poor (Causes N-alkylation) |

| NaBH3CN | Glacial AcOH | 15–25 | > 90% | None | Excellent (Highly selective) |

| NaBH4 | TFA | 0–20 | 70–85% | Indole dimers | Good (Requires strict temp control) |

| H2 (Pd/C) | Acidic EtOH | 25 (50 psi) | Variable | Hydrogenolysis of 4-OH | Poor (Over-reduction risks) |

IV. Standard Operating Procedure: Cyanoborohydride Reduction

This protocol is engineered as a self-validating system. The visual cues (temperature, gas evolution, TLC) act as built-in quality control checkpoints.

Step-by-step experimental workflow for the cyanoborohydride reduction of indole.

Step-by-Step Methodology (10 mmol Scale)

-

Substrate Solubilization: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 10.0 mmol of Methyl 4-hydroxy-1H-indole-2-carboxylate in 30 mL of glacial acetic acid.

-

Temperature Modulation: Submerge the flask in an ice-water bath and cool the solution to 10–15°C. (Checkpoint: Do not let the temperature drop below 16°C for too long without stirring, as glacial acetic acid will freeze. If freezing begins, add 2-3 mL of dry THF to depress the freezing point).

-

Hydride Addition: Slowly add 30.0 mmol (3.0 equivalents) of Sodium Cyanoborohydride ( NaBH3CN ) in small portions over 30 minutes.

-

Safety Causality: NaBH3CN is highly toxic and can release HCN gas if exposed to strong aqueous acids; however, it is relatively stable in anhydrous acetic acid. Perform strictly in a fume hood.

-

-

Reaction Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (20–25°C) and stir for 2 to 4 hours.

-

Validation: Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The indoline product will typically elute slightly lower (more polar) than the starting indole and will stain differently with phosphomolybdic acid (PMA) or CAM.

-

-

Thermal-Controlled Quenching: Once starting material is consumed, pour the reaction mixture slowly into a beaker containing 100 g of crushed ice.

-

pH Neutralization: Carefully neutralize the mixture to pH 7–8 by the dropwise addition of concentrated aqueous ammonium hydroxide ( NH4OH ).

-

Critical Control: Maintain the internal temperature strictly below 20°C during this step to prevent the hydrolysis of the C2 methyl ester.

-

-

Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine ( 1×50 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Storage: Indolines are susceptible to slow air-oxidation back to indoles. Flush the storage vial with argon and store the purified Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate at -20°C.

V. References

-

Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids | Journal of the American Chemical Society Source: ACS Publications URL:[Link]

-

Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids Source: Synthetic Communications (Taylor & Francis) URL:[Link]

-

Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst Source: Journal of Energy Chemistry URL:[Link]

Sources

Technical Support Center: Handling & Storage of Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the critical stability challenges associated with Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate . This compound is notoriously sensitive to environmental degradation. By understanding the underlying chemical causality of its degradation, you can implement robust, self-validating protocols to ensure the integrity of your experimental data.

Core Mechanistic Insight: The Oxidation Vulnerability

To prevent degradation, we must first understand the mechanism. The molecule is a 2,3-dihydroindole (indoline) derivative. The aliphatic nitrogen in the indoline core possesses a localized, highly reactive lone pair. This makes the molecule exceptionally susceptible to autoxidation via oxidative dehydrogenation[1].

When exposed to molecular oxygen, light, or trace transition metals, the indoline undergoes a single-electron transfer (SET) or hydrogen abstraction, forming a transient radical cation. This intermediate rapidly converts into an iminium species, which subsequently tautomerizes to form the thermodynamically stable, fully aromatized indole[2]. Furthermore, the 4-hydroxyl group acts as a strong electron-donating group (EDG), further enriching the electron density of the indoline core and lowering its oxidation potential.

Mechanistic pathway of indoline autoxidation to indole via radical intermediates.

Troubleshooting Guide & Diagnostics

Q: My compound turned from an off-white powder to a dark brown/purple solid. What happened? A: Your compound has undergone severe autoxidation. The initial step is the dehydrogenation of the 2,3-dihydroindole to the indole form[1]. The subsequent intense color change is typically caused by the secondary phenolic oxidation of the 4-hydroxyl group, which polymerizes into highly conjugated, dark-colored quinone species. Resolution: Discard heavily discolored batches. Do not use them in biological assays, as the oxidized byproducts are highly electrophilic and will cause off-target toxicity.

Q: I stored the compound at 4°C in a clear vial, and LC-MS shows a mass shift of -2 Da. Why? A: A mass shift of -2 Da (loss of two protons) is the exact diagnostic signature of aromatization (indoline → indole)[2]. Clear glass permits UV light penetration, which catalyzes the radical initiation step of autoxidation. Resolution: Always store this compound in amber glass vials to block UV radiation.

Q: How can I verify if my batch has oxidized before starting my assay? A: Run a rapid UV-Vis or LC-MS scan. The free base indoline typically exhibits a UV absorption maximum around 240–290 nm. If the compound has aromatized to the indole, the extended conjugation will shift the absorption peak to >300 nm.

Self-Validating Experimental Protocols

To guarantee compound integrity, use the following self-validating workflows. The most effective strategy to prevent autoxidation is to protonate the nitrogen lone pair, which drastically shifts the oxidation potential anodically, making the molecule highly resistant to electron loss[3].

Protocol A: In Situ HCl Salt Formation for Long-Term Archiving

Objective: Chemically stabilize the indoline core by converting it to a hydrochloride salt.

-

Dissolution: In a Schlenk flask under an Argon atmosphere, dissolve the free base Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate in anhydrous, degassed diethyl ether.

-

Acidification: While stirring vigorously at 0°C, dropwise add 1.05 equivalents of anhydrous HCl in dioxane (4.0 M).

-

Precipitation: A white precipitate (the hydrochloride salt) will form immediately. The protonation of the amine halts the autoxidation vulnerability[3].

-

Isolation: Filter the precipitate under Argon using a Schlenk frit. Wash twice with cold, anhydrous diethyl ether.

-

Drying & Validation (Self-Validation Step): Dry the solid under high vacuum ( 10−3 mbar) for 4 hours. Validate complete salt formation via 1 H-NMR in DMSO- d6 . A successful conversion is validated by the downfield shift of the amine protons and the appearance of a broad NH2+ signal.

Protocol B: Inert Aliquoting and Storage Preparation

Objective: Prevent oxygen exposure during the division of bulk powder.

-

Preparation: Transfer the bulk indoline (preferably the HCl salt), pre-weighed amber glass vials, and a resazurin-based oxygen indicator into a glove box.

-

Atmosphere Validation (Self-Validation Step): Purge the glove box with Argon. Do not begin aliquoting until the resazurin indicator transitions from pink (oxidized) to clear/colorless (reduced), validating an environment with <1 ppm O2 .

-

Aliquoting: Divide the powder into the amber vials (e.g., 2–5 mg per vial) to ensure single-use applications. This prevents repeated freeze-thaw and oxygen exposure cycles.

-

Sealing: Cap the vials with PTFE-lined septa.

-

Storage: Transfer immediately to a -80°C freezer in a desiccated secondary container.

Self-validating workflow for the long-term stabilization and storage of indolines.

Quantitative Data: Storage Conditions vs. Stability

The table below summarizes the expected shelf-life of the compound based on its chemical state and storage conditions.

| Chemical Form | Atmosphere | Container Type | Temperature | Expected Shelf-Life | Primary Degradant |